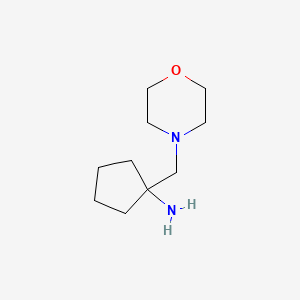

1-(Morpholin-4-ylmethyl)cyclopentanamine

Descripción

Contextualization within Amine and Cyclopentane (B165970) Chemistry

Amines are fundamental organic compounds derived from ammonia (B1221849), where one or more hydrogen atoms are replaced by alkyl or aryl groups. They are broadly classified as primary, secondary, or tertiary, based on the number of organic substituents attached to the nitrogen atom. 1-(Morpholin-4-ylmethyl)cyclopentanamine contains both a primary amine (the -NH2 group on the cyclopentane ring) and a tertiary amine (the nitrogen atom within the morpholine (B109124) ring). This dual functionality makes it an interesting subject for chemical exploration.

Cyclopentane, a five-membered cycloalkane, provides a non-planar, puckered scaffold. The substituents on the cyclopentane ring can adopt various spatial arrangements, leading to the possibility of stereoisomers. The chemistry of cyclopentanamine derivatives is of significant interest, particularly in medicinal chemistry, where the cyclopentane ring serves as a versatile scaffold for the development of therapeutic agents. nih.gov

The morpholine moiety is a six-membered heterocyclic compound containing both an amine and an ether functional group. Morpholine and its derivatives are ubiquitous in medicinal chemistry, often incorporated into drug molecules to enhance their pharmacological profiles, including improving solubility and metabolic stability. researchgate.net The nitrogen atom of the morpholine ring is typically weakly basic.

Significance in Synthetic Organic Chemistry Research

While specific research applications of this compound are not widely reported, its structure suggests its potential as a valuable building block in synthetic organic chemistry. The presence of a primary amine group allows for a wide range of chemical transformations, such as acylation, alkylation, and the formation of imines and enamines. These reactions are cornerstones of organic synthesis, enabling the construction of more complex molecular architectures.

The general synthetic strategies for related amine derivatives often involve reductive amination of a corresponding ketone or the reaction of an amine with an appropriate electrophile. youtube.com For instance, the synthesis of related adamantane (B196018) derivatives has been achieved through condensation reactions of adamantylamines with aldehydes or ketones. mdpi.com Similarly, the synthesis of cyclopentano-N-methylphosphatidylethanolamines has been explored using amination reactions. nih.gov These general principles could likely be adapted for the synthesis of this compound.

Interactive Data Table: Properties of this compound

| Property | Value | Reference |

| CAS Number | 890095-97-3 | lookchem.com |

| Molecular Formula | C10H20N2O | lookchem.com |

| Molecular Weight | 184.28 g/mol | |

| Appearance | Not specified | |

| Boiling Point | Not specified | |

| Melting Point | Not specified | |

| Solubility | Not specified |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-(morpholin-4-ylmethyl)cyclopentan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O/c11-10(3-1-2-4-10)9-12-5-7-13-8-6-12/h1-9,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUXLUPPFIWESNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CN2CCOCC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40587941 | |

| Record name | 1-[(Morpholin-4-yl)methyl]cyclopentan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40587941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890095-97-3 | |

| Record name | 1-[(Morpholin-4-yl)methyl]cyclopentan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40587941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 1 Morpholin 4 Ylmethyl Cyclopentanamine and Its Analogues

Direct Synthesis Approaches

Direct approaches aim to construct the target molecule or a key precursor in a convergent manner, often utilizing multicomponent reactions or sequential functional group transformations on a cyclopentane (B165970) scaffold.

Mannich Reaction Pathways for 1-(Morpholin-4-ylmethyl)cyclopentanamine

The Mannich reaction is a powerful tool in organic synthesis for the aminoalkylation of acidic protons located alpha to a carbonyl group. wikipedia.org It is a three-component condensation reaction involving an aldehyde, a primary or secondary amine, and a compound with an active hydrogen. mdpi.com While the direct synthesis of this compound via a classic Mannich reaction is not straightforward due to the absence of a carbonyl group in the final product, this pathway is critical for creating a key ketone intermediate, which can then be converted to the desired amine.

The synthesis of the precursor, 2-(morpholinomethyl)cyclopentan-1-one, can be efficiently achieved through a three-component Mannich condensation. This reaction involves cyclopentanone (B42830) as the active hydrogen compound, formaldehyde (B43269) as the aldehyde, and morpholine (B109124) as the secondary amine. wikipedia.orgoarjbp.com

The mechanism begins with the formation of an iminium ion, specifically the Eschenmoser's salt precursor, from the reaction between morpholine and formaldehyde. wikipedia.org Cyclopentanone, under the reaction conditions, tautomerizes to its enol form. The electron-rich enol then acts as a nucleophile, attacking the electrophilic iminium ion to form a new carbon-carbon bond. This process yields the β-amino carbonyl compound, 2-(morpholinomethyl)cyclopentan-1-one. wikipedia.org This intermediate is pivotal, as the ketone functionality allows for subsequent transformation into the target primary amine.

Reaction Scheme: Cyclopentanone + Formaldehyde + Morpholine → 2-(Morpholinomethyl)cyclopentan-1-one

This one-pot synthesis is advantageous due to its atom economy and the ready availability of the starting materials. ias.ac.in

Catalysis is often essential to facilitate the Mannich reaction, influencing both reaction rates and product yields. The reaction can be catalyzed by either acids or bases. Acid catalysts accelerate the formation of the iminium ion, which is the key electrophile in the reaction. wikipedia.org Various catalysts have been employed for Mannich-type reactions, each with specific advantages.

While the prompt mentions calcium chloride, the broader context of catalysis includes a range of options. Organocatalysts, such as proline and its derivatives, have been shown to be effective in asymmetric Mannich reactions. wikipedia.orgnih.gov Metal triflates can also serve as potent Lewis acid catalysts. ias.ac.in The choice of catalyst can significantly impact the reaction's efficiency and selectivity, and it is typically determined empirically based on the specific substrates.

| Catalyst Type | Example(s) | Role/Function | Reference |

|---|---|---|---|

| Acid Catalysis | HCl, H₂SO₄, Trifluoroacetic Acid | Promotes formation of the electrophilic iminium ion. | wikipedia.orgpku.edu.cn |

| Base Catalysis | NaOH, KOH, Amines | Promotes formation of the enolate from the carbonyl compound. | nih.gov |

| Organocatalysis | Proline, Chiral Cyclopropenimines | Enables stereoselective reactions through enamine or iminium activation. | wikipedia.orgnih.govnih.gov |

| Lewis Acid Catalysis | Metal Triflates (e.g., Sc(OTf)₃), Cu(I) salts | Coordinates to the carbonyl to enhance electrophilicity of the iminium ion. | ias.ac.innih.gov |

Several side reactions can occur during the Mannich condensation, potentially lowering the yield of the desired product. A primary competing reaction is the aldol (B89426) condensation of the enolizable ketone, cyclopentanone. oarjbp.com Under either acidic or basic conditions, cyclopentanone can react with itself to form a dimeric aldol adduct.

Another potential by-product arises from a second aminoalkylation reaction. The initial product, 2-(morpholinomethyl)cyclopentan-1-one, still possesses an acidic proton on the opposite side of the carbonyl group, which could potentially react with another molecule of the iminium ion to yield a bis(morpholinomethyl)cyclopentanone derivative.

Furthermore, under certain conditions, the Mannich base can undergo a retro-Mannich reaction, leading to the decomposition of the product back to its starting materials or other degradation products. indexcopernicus.com Careful control of reaction parameters such as temperature, stoichiometry of reactants, and the rate of addition is crucial to minimize the formation of these by-products and maximize the yield of the desired mono-adduct.

Reductive Amination Routes

Reductive amination is a highly versatile and widely used method for the synthesis of amines from carbonyl compounds. pku.edu.cn This pathway is arguably the most direct route to this compound, utilizing the 2-(morpholinomethyl)cyclopentan-1-one intermediate synthesized via the Mannich reaction.

The process involves the reaction of the ketone intermediate with an ammonia (B1221849) source to form an intermediate imine or enamine, which is then reduced in situ to the corresponding primary amine. A variety of reducing agents and catalysts can be employed for this transformation.

Common reducing agents include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the iminium ion in the presence of the ketone. Alternatively, catalytic hydrogenation using hydrogen gas with catalysts such as Raney Nickel, Palladium on carbon (Pd/C), or Ruthenium-based catalysts is a powerful method for this conversion. researchgate.netresearchgate.net Studies on the reductive amination of cyclopentanone to cyclopentylamine (B150401) have shown good yields using catalysts like layered Nb₂O₅-supported Ru. researchgate.netresearchgate.net

| Ammonia Source | Reducing Agent/System | Catalyst | Typical Conditions | Reference |

|---|---|---|---|---|

| Ammonia (in MeOH) | H₂ | Raney® Ni | Elevated pressure and temperature. | researchgate.net |

| Ammonium Acetate | NaBH₃CN | - | Methanol (B129727) solvent, acidic pH. | escholarship.org |

| Ammonia | H₂ | Ru/Nb₂O₅ | 90 °C, 2 MPa H₂. | researchgate.net |

| tert-Butyl carbamate (B1207046) (BocNH₂) | Triethylsilane (Et₃SiH) | Trifluoroacetic Acid | Yields Boc-protected amine, requires subsequent deprotection. | pku.edu.cn |

Nucleophilic Substitution Reactions in Cyclopentane Derivatives

An alternative synthetic strategy involves the use of nucleophilic substitution reactions on a pre-functionalized cyclopentane ring. This approach relies on the displacement of a suitable leaving group by either morpholine or an amino group equivalent.

One potential pathway begins with a cyclopentane derivative containing both a primary amine (or a protected form) and a functional group that can be converted into a leaving group on the same carbon atom, such as 1-amino-1-(hydroxymethyl)cyclopentane. The hydroxyl group can be converted to a better leaving group, such as a tosylate or a halide (e.g., using SOCl₂ or PBr₃). Subsequent reaction with morpholine would lead to the displacement of the leaving group via an Sₙ2 reaction to form the target compound.

A second, converse pathway involves starting with a substrate like 1-(chloromethyl)cyclopentanamine. Here, morpholine acts as the nucleophile to displace the chloride ion. However, protecting the primary amine group before this step is often necessary to prevent side reactions, such as self-alkylation.

The success of these reactions depends on factors such as the nature of the leaving group, the steric hindrance around the reaction center, and the choice of solvent and temperature. While conceptually straightforward, these multi-step sequences may be lower yielding compared to more convergent approaches like the Mannich/reductive amination sequence.

| Substrate | Nucleophile | Leaving Group | Key Transformation |

|---|---|---|---|

| 1-(Tosylomethyl)cyclopentanamine (protected) | Morpholine | Tosylate (-OTs) | Formation of C-N bond with morpholine. |

| 1-(Chloromethyl)cyclopentanamine (protected) | Morpholine | Chloride (-Cl) | Formation of C-N bond with morpholine. |

| 1-Chloro-1-(morpholinomethyl)cyclopentane | Sodium Azide (NaN₃) | Chloride (-Cl) | Introduction of azide, followed by reduction to the primary amine. |

Retrosynthetic Analysis for the Design of this compound

Retrosynthetic analysis is a foundational technique in planning organic syntheses, where a target molecule is deconstructed into simpler, commercially available precursors through a series of logical steps. researchgate.netrsc.orgprinceton.edu This process involves breaking bonds (disconnections) and converting functional groups (functional group interconversions, FGI) to reveal potential synthetic pathways. researchgate.netresearchgate.net For this compound, this analysis helps to identify the key strategic bonds and functional groups that, when disconnected or manipulated, lead to plausible starting materials.

The structure of this compound features three key components: a cyclopentanamine moiety, a morpholine ring, and a methylene (B1212753) bridge connecting them. The analysis must consider the most efficient sequence for assembling these fragments.

Strategic Disconnection Approachesorganic-chemistry.orgneliti.comnih.govorgsyn.org

Strategic disconnections are guided by principles that aim to simplify the target structure significantly, often by breaking bonds that connect major structural fragments or lead to symmetrical precursors. scripps.edubham.ac.uk For the target molecule, both carbon-carbon and carbon-nitrogen bonds represent viable disconnection points.

The most logical carbon-carbon bond disconnection targets the bond between the cyclopentane ring and the methylene bridge. This simplifies the molecule into two key synthons: a 1-aminocyclopentylmethyl synthon and a morpholine synthon.

Disconnection (a): C1-Cα Bond: Breaking the bond between the cyclopentyl ring's C1 position and the adjacent methylene carbon (Cα) is a primary strategic disconnection. This leads to a nucleophilic 1-aminocyclopentane synthon and an electrophilic morpholinomethyl synthon, or vice versa.

In the forward synthesis, this strategy could be realized through several reaction types. For instance, the alkylation of an enamine derived from cyclopentanone and a secondary amine could be a viable route, followed by conversion of the ketone to the primary amine. orgsyn.org

Table 1: Potential Synthetic Reactions from C-C Disconnection

| Disconnection Strategy | Reagents | Reaction Type |

|---|---|---|

| Route 1 | 1-Aminocyclopentane-1-carbonitrile + Reducing Agent (e.g., LiAlH₄) followed by reaction with N-(chloromethyl)morpholine | Nucleophilic substitution |

| Route 2 | Cyclopentanone + Morpholine -> Enamine, followed by alkylation with an electrophilic methylene source and subsequent reductive amination | Enamine alkylation / Reductive amination |

| Route 3 | (1-Aminocyclopentyl)methan-1-ol + Activating Agent (e.g., SOCl₂) followed by reaction with Morpholine | Nucleophilic substitution |

Disconnecting carbon-nitrogen bonds is a common and powerful strategy in retrosynthesis, as these bonds are often readily formed. scripps.eduresearchgate.net For this compound, two distinct C-N bonds are prime candidates for disconnection.

Disconnection (b): Morpholine N-Cα Bond: This approach severs the bond between the morpholine nitrogen and the methylene bridge. This is a highly logical step, simplifying the target into morpholine and a 1-(halomethyl)cyclopentanamine precursor. This is one of the most direct routes.

Disconnection (c): Cyclopentyl C1-N Bond: Disconnecting the primary amine from the cyclopentane ring suggests introducing this group late in the synthesis. The precursor would be 1-(morpholin-4-ylmethyl)cyclopentanol or a corresponding halide, which can be converted to the amine via nucleophilic substitution with an ammonia equivalent or through reactions like the Ritter reaction followed by hydrolysis.

Table 2: Potential Synthetic Routes from C-N Disconnections

| Disconnection Strategy | Key Precursors | Forward Synthetic Reaction |

|---|---|---|

| Route A (N-Cα Bond) | Morpholine + 1-(Chloromethyl)cyclopentanamine | Nucleophilic Alkylation |

| Route B (C1-N Bond) | 1-(Morpholin-4-ylmethyl)cyclopentanol + Azide source (e.g., NaN₃), followed by reduction | SN2 reaction / Azide reduction |

| Route C (C1-N Bond) | 1-(Morpholin-4-ylmethyl)cyclopentanone + NH₂OH, followed by reduction | Oxime formation / Reduction |

Functional Group Interconversions (FGI) in Retrosynthesisneliti.comnih.gov

Functional Group Interconversion (FGI) is a crucial retrosynthetic tactic where one functional group is transformed into another to facilitate a disconnection or simplify the synthesis. scribd.comimperial.ac.uk The primary amine of the target molecule is a key site for FGI. Instead of adding the amine directly, it can be retrosynthetically derived from other functional groups that might be more stable under certain reaction conditions or easier to introduce.

For example, the primary amine (-NH₂) can be envisioned as coming from the reduction of a variety of nitrogen-containing functional groups. This allows for greater flexibility in the synthetic design, as the chosen precursor can be adapted to the reaction conditions required for assembling the carbon skeleton.

Table 3: FGI Strategies for the Primary Amine Group

| Target Group | Precursor Group (Retrosynthetic) | Forward Reaction | Reagents for Forward Reaction |

|---|---|---|---|

| -NH₂ | -NO₂ (Nitro) | Reduction | H₂, Pd/C; SnCl₂, HCl |

| -NH₂ | -N₃ (Azide) | Reduction | LiAlH₄; H₂, Pd/C; PPh₃/H₂O |

| -NH₂ | -CN (Nitrile) | Reduction | LiAlH₄; H₂, Raney Ni |

| -NH₂ | =NOH (Oxime) | Reduction | Na/EtOH; LiAlH₄; H₂, Pd/C |

| -NH₂ | -CONH₂ (Amide) | Hofmann Rearrangement or Reduction | Br₂/NaOH (Hofmann); LiAlH₄ (Reduction) |

An FGI strategy could involve synthesizing 1-(morpholin-4-ylmethyl)cyclopentanecarbonitrile and then reducing the nitrile group in the final step to yield the desired primary amine. This avoids potential side reactions involving a free amine during the construction of the C-C or C-N bonds.

Protecting Group Strategies in Complex Synthetic Routesorganic-chemistry.org

In syntheses involving molecules with multiple reactive functional groups, protecting groups are essential tools to ensure chemoselectivity. jocpr.comnumberanalytics.com They temporarily mask a reactive group to prevent it from participating in a reaction occurring elsewhere in the molecule. neliti.comresearchgate.net In the synthesis of this compound, the primary amine is nucleophilic and could interfere with alkylation steps intended for the morpholine nitrogen.

Therefore, a robust synthetic plan would likely involve protecting the primary amine. The choice of protecting group is critical and depends on its stability under the planned reaction conditions and the mildness of the conditions required for its removal. jocpr.com

Table 4: Common Protecting Groups for Primary Amines

| Protecting Group | Abbreviation | Introduction Reagents | Cleavage Conditions |

|---|---|---|---|

| tert-Butoxycarbonyl | Boc | (Boc)₂O, base | Strong acid (e.g., TFA, HCl) |

| Benzyloxycarbonyl | Cbz or Z | Cbz-Cl, base | Catalytic Hydrogenolysis (H₂, Pd/C) |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu, base | Base (e.g., Piperidine) |

| Phthalimide | Pht | Phthalic anhydride | Hydrazine (Ing-Manske procedure) |

| Tosyl | Ts | TsCl, pyridine | Strong reducing agents (e.g., Na/NH₃) or strong acid |

For a synthesis based on the C-N disconnection of the morpholine nitrogen (Route A in Table 2), a plausible sequence would involve starting with a Boc-protected 1-(chloromethyl)cyclopentanamine. The Boc group would remain stable during the nucleophilic substitution reaction with morpholine and could then be removed in the final step using an acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) to yield the final product.

Optimization of Synthetic Pathways for this compound

Once potential synthetic routes are designed through retrosynthetic analysis, the next phase involves optimization to identify the most efficient and practical pathway. Optimization focuses on several key parameters:

Step Economy: Reducing the total number of synthetic steps. Convergent syntheses, where different fragments of the molecule are prepared separately and then combined, are often more efficient than linear syntheses. jocpr.com

Atom Economy: Designing syntheses where the maximum number of atoms from the reactants are incorporated into the final product. Reactions like cycloadditions are highly atom-economical.

Cost and Availability of Reagents: Selecting routes that utilize inexpensive, readily available, and non-toxic starting materials and reagents.

Ease of Purification: Choosing reactions that produce minimal byproducts, simplifying the isolation and purification of the desired intermediate or final product.

For this compound, a comparative analysis of the pathways derived from C-C versus C-N disconnections would be a primary optimization task. While the C-N disconnection leading to morpholine and a substituted cyclopentanamine appears more direct, the C-C disconnection starting from cyclopentanone might be more adaptable for creating a variety of analogues by modifying the initial ketone or the alkylating agent. One-pot procedures, where multiple transformations occur in the same reaction vessel, could also be explored to improve efficiency and reduce waste. organic-chemistry.org

Catalyst Development and Loading Effects

The synthesis of N-alkylated amino compounds, including structures similar to this compound, is frequently achieved through reactions like the Mannich reaction or reductive amination, where catalyst choice is paramount. oarjbp.comnih.gov A plausible route to the target compound involves the condensation of cyclopentanone, morpholine, and formaldehyde (or a synthetic equivalent), a classic Mannich reaction. oarjbp.comproquest.com The efficiency of such reactions can be significantly enhanced by various catalysts.

Catalysts for related transformations include both Brønsted and Lewis acids. For instance, zeolite H-Y, a solid acid catalyst, has been effectively used in the synthesis of cyclic enamines from cycloalkanones and morpholine, demonstrating high yields and reduced reaction times compared to other homogeneous and heterogeneous catalysts. researchgate.net Other acid catalysts like p-toluenesulfonic acid (PTSA), TiCl₄, and ZnCl₂ are also employed. researchgate.net In the synthesis of C3-substituted morpholines, catalysts such as In(III) and ZnCl₂ have proven effective. researchgate.net

Palladium-based catalysts are crucial for constructing substituted morpholine rings through carboamination reactions, which can be a key step in building complex analogues. nih.gov For example, a combination of Pd(OAc)₂ and a phosphine (B1218219) ligand like P(2-furyl)₃ is used to catalyze the coupling of an amine substrate with an aryl bromide. nih.gov Similarly, Pd(DMSO)₂(TFA)₂ has been used for Wacker-type aerobic oxidative cyclizations to form various nitrogen heterocycles, including morpholines. organic-chemistry.org

The loading of the catalyst is a critical parameter that influences reaction efficiency and cost-effectiveness. In rhodium-catalyzed domino reactions for synthesizing complex cyclopentanes, catalyst loading as low as 0.1 mol% has been shown to be effective, yielding products with high stereoselectivity. nih.gov For reductive amination processes, zinc-based catalysts like Zn(OAc)₂ are used, with loadings around 25 mol% being optimal for certain selective transformations. rsc.org Optimization of catalyst loading is essential to balance reaction rate, yield, and economic viability.

Table 1: Catalysts in the Synthesis of Morpholine and Cyclopentane Derivatives

| Catalyst System | Reaction Type | Application Example | Typical Loading |

|---|---|---|---|

| Zeolite H-Y | Enamine Synthesis | Cyclopentanone + Morpholine | Not specified |

| Pd(OAc)₂ / P(2-furyl)₃ | Carboamination | Synthesis of cis-3,5-disubstituted morpholines | ~2 mol% |

| [Ru(p-cymene)Cl₂]₂ / (o-tolyl)₃P | Reductive Amination | Levulinic acid + N-propylamine | Not specified |

| Zn(OAc)₂ | Amide Reduction | Selective reduction of tertiary amides | 25 mol% |

| Chiral Rhodium Catalysts | Domino Sequence/Annulation | Vinyldiazoacetates + Chiral allyl alcohols | 0.1 mol% |

Reaction Condition Tuning (Temperature, Solvent, Time)

The outcome of synthetic reactions is highly dependent on conditions such as temperature, solvent, and reaction duration. For Mannich reactions, conditions can range from room temperature stirring in an ethanolic solution to refluxing in methanol. oarjbp.com Microwave-assisted synthesis has emerged as a powerful tool, often reducing reaction times from hours to minutes and proceeding in solvent-free or aqueous media. organic-chemistry.orgmdpi.com For instance, the cyclocondensation of primary amines with alkyl dihalides can be completed in approximately 20 minutes under microwave irradiation. mdpi.com

Solvent choice plays a critical role. In the synthesis of enamines, solvents like toluene (B28343) or benzene (B151609) are traditionally used with azeotropic removal of water. researchgate.net However, greener alternatives and solvent-free conditions are increasingly favored. researchgate.net For palladium-catalyzed carboamination to produce morpholine derivatives, toluene is a common solvent, with reactions typically running for several hours at elevated temperatures. nih.gov In reductive amination, the choice of solvent can influence selectivity and yield; these reactions are often conducted in solvents like methanol or THF. rsc.orgnih.gov

Temperature is another key variable. While some modern catalytic reactions proceed efficiently at room temperature, others require heating to overcome activation barriers. researchgate.netmdpi.com For example, the synthesis of certain morpholine derivatives via a one-pot procedure involves heating at 60°C in toluene, followed by treatment with a base. nih.gov Conversely, some stereoselective syntheses of cyclopentanols are conducted at lower temperatures to enhance selectivity. nih.gov Reaction times are also optimized, ranging from a few minutes for microwave-assisted reactions to 24-48 hours for complex multi-step or less reactive transformations. mdpi.comnih.gov

Stereoselective Synthesis Approaches

Stereoselective synthesis is crucial for producing specific enantiomers or diastereomers of chiral molecules, which is often essential for their biological function. numberanalytics.com This involves creating one or more new elements of chirality, resulting in unequal amounts of the possible stereoisomeric products. iupac.org

For analogues of this compound, chirality can be introduced at the cyclopentane ring. Strategies for the stereoselective synthesis of cyclopentanes include rhodium-catalyzed domino sequences that can install four contiguous stereocenters with high diastereo- and enantioselectivity. nih.gov Another approach involves the enantioselective Conia-ene reaction of acetylenic β-dicarbonyl compounds or organocatalyzed Michael addition reactions to create substituted cyclopentanes. organic-chemistry.org The synthesis of polyhydroxylated cyclopentane β-amino acids has been achieved through a sequence involving ring-closing metathesis followed by a stereoselective aza-Michael functionalization. nih.gov

Chirality can also be introduced on the morpholine ring. A concise asymmetric synthesis of cis-3,5-disubstituted morpholines has been developed starting from enantiomerically pure amino alcohols. nih.gov This method utilizes a palladium-catalyzed carboamination that proceeds as a single stereoisomer. nih.gov Tandem hydroamination and asymmetric transfer hydrogenation reactions, catalyzed by Ruthenium complexes, also provide an efficient route to enantiomerically enriched 3-substituted morpholines. organic-chemistry.org The use of chiral auxiliaries derived from morpholine itself is another established strategy to control stereochemistry in various synthetic transformations. ru.nl

Synthesis of Structural Analogues and Derivatives of this compound

Modifications of the Cyclopentane Moiety

The cyclopentane ring is a versatile scaffold that can be extensively modified to explore structure-activity relationships. Synthetic strategies allow for the introduction of various substituents and functional groups, as well as alterations to the ring structure itself.

A common approach is the functionalization of a pre-existing cyclopentanone or cyclopentenone core. nih.govresearchgate.net For example, conjugate addition of organocuprates to cyclopentenones can install substituents, and subsequent enolate alkylation can add further diversity. oregonstate.edu Highly substituted cyclopentanols containing multiple contiguous stereogenic centers can be generated through N-heterocyclic carbene-catalyzed additions to unsaturated ketoesters. nih.gov

More complex cyclopentane cores can be constructed through various cyclization and rearrangement reactions. Ring-closing metathesis is a powerful tool for creating functionalized cyclopentene (B43876) intermediates from acyclic dienes, which can then be further elaborated. nih.gov Other methods include the Pauson-Khand reaction, Nazarov cyclization, and various [3+2] cycloadditions. organic-chemistry.orgnih.gov For instance, a nickel-catalyzed [3+1+1] cycloaddition can be used to form cyclopentanes from vinylcyclopropanes. organic-chemistry.org These advanced methods provide access to a wide array of substituted and fused cyclopentane systems that can serve as precursors to cyclopentanamine analogues. nih.gov

Morpholine Ring Substitutions and Heterocyclic Derivatives

The morpholine moiety can be readily modified to produce a wide range of analogues. Substituents can be introduced on the carbon atoms of the morpholine ring, leading to C-substituted derivatives. researchgate.net These are often synthesized from substituted 1,2-amino alcohols or via the ring-opening of functionalized epoxides. proquest.comorganic-chemistry.org Palladium-catalyzed reactions are particularly useful for creating C-substituted morpholines with high stereocontrol. nih.gov For example, cis-2,3-disubstituted morpholines can be synthesized via palladium-catalyzed cyclization of appropriately substituted amine precursors. proquest.com

Alternatively, the morpholine ring can be replaced entirely with other heterocyclic systems to explore different structural possibilities. Common replacements include piperidine (B6355638), piperazine, and thiomorpholine. organic-chemistry.orgenamine.net The synthesis of these related heterocycles often follows similar principles, such as the N-heterocyclization of primary amines with appropriate diols or dihalides, catalyzed by transition metals like Iridium. organic-chemistry.org For example, thiomorpholines can be formed through intramolecular hydrothioalkoxylation of nitrogen-tethered alkenes. organic-chemistry.org The Mannich reaction itself is versatile and can accommodate various secondary amines, allowing for the direct incorporation of these alternative heterocyclic rings. mdpi.com

Table 2: Examples of Heterocyclic Modifications

| Modification Type | Synthetic Strategy | Example Heterocycle |

|---|---|---|

| C-Substitution on Morpholine | Pd-catalyzed Carboamination | cis-3,5-Disubstituted Morpholine |

| C-Substitution on Morpholine | Cyclization from Amino Alcohols | 2,3-Disubstituted Morpholine |

| Ring Replacement | Mannich Reaction | Thiomorpholine, Piperazine |

| Ring Replacement | Intramolecular Hydroamination/Hydroalkoxylation | Piperidine, Thiomorpholine |

Diversification of the Methylene Linker

The single methylene group connecting the cyclopentanamine and morpholine moieties can be extended or modified to alter the spacing and conformational flexibility of the molecule. This can be achieved by employing synthetic strategies that introduce longer or more complex linkers.

One approach is to use building blocks that already contain the desired linker. For instance, instead of formaldehyde in a Mannich-type reaction, a longer-chain aldehyde could be used, although this can be complicated by self-condensation of the aldehyde. A more robust method involves the N-alkylation of cyclopentanamine with a morpholine derivative bearing a functionalized alkyl chain, such as 4-(2-chloroethyl)morpholine. proquest.com This reaction, typically performed in the presence of a base like potassium carbonate in a solvent such as dimethyl sulfoxide, allows for the introduction of an ethylene (B1197577) linker.

Alternatively, the synthesis can start from the cyclopentanamine side. Cyclopentanamine can be reacted with precursors that introduce a functionalized linker, which is then used to form the morpholine ring. For example, reaction with an appropriate di-haloalkane could be followed by cyclization with an amino alcohol. Multi-step sequences involving the synthesis of extended dipeptide surrogates or bifunctional linear diamines can also be adapted to create precisely defined linkers of varying lengths and rigidities. acs.orgenamine.net These advanced linkers can incorporate cyclic elements or heteroatoms to fine-tune the molecule's properties. enamine.net

Computational and Theoretical Chemistry Studies of 1 Morpholin 4 Ylmethyl Cyclopentanamine

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. nih.gov For a molecule like 1-(Morpholin-4-ylmethyl)cyclopentanamine, MD simulations provide detailed insights into its dynamic behavior, including conformational changes and interactions with its environment, which are crucial for understanding its chemical and biological properties. researchgate.net These simulations solve Newton's equations of motion for a system of particles, providing a trajectory that maps the positions and velocities of the atoms. nih.gov

The biological activity and physical properties of a flexible molecule are intrinsically linked to its conformational preferences. The target molecule possesses several rotatable bonds: the C-C bond linking the cyclopentane (B165970) and methylene (B1212753) groups, the C-N bond between the methylene and morpholine (B109124) groups, and the internal flexibility of both the cyclopentane and morpholine rings.

In a polar protic solvent like water, conformations that maximize hydrogen bonding between the amine and morpholine heteroatoms and the solvent are favored. In a non-polar aprotic solvent like chloroform, intramolecular interactions may become more significant, potentially favoring more compact or "folded" conformers.

| Conformer Type | Key Dihedral Angle(s) | Population in Water (%) | Population in Chloroform (%) |

|---|---|---|---|

| Extended | ~180° | 75 | 40 |

| Folded (Gauche) | ~±60° | 20 | 55 |

| Other | N/A | 5 | 5 |

The solvent environment critically influences a molecule's structure, stability, and reactivity. MD simulations can quantify these effects by analyzing the structural organization of solvent molecules around the solute (the solvation shell) and calculating various structural and energetic parameters. rsc.org

Key metrics are often analyzed from the simulation trajectory to describe the stability and dynamics of the molecule in different solvents:

Root-Mean-Square Deviation (RMSD): Measures the average deviation of the molecule's backbone atoms over time from a reference structure. A stable RMSD plot that plateaus indicates the system has reached equilibrium. github.io

Root-Mean-Square Fluctuation (RMSF): Measures the fluctuation of individual atoms or residues around their average positions. Higher RMSF values indicate greater flexibility. For the target molecule, the terminal atoms of the side chain would be expected to have higher RMSF values than the atoms within the cyclic rings. github.io

Radius of Gyration (Rg): Represents the root-mean-square distance of the atoms from their common center of mass. It is an indicator of the molecule's compactness. A lower Rg value suggests a more compact, folded structure. nih.gov

Solvent-Accessible Surface Area (SASA): Measures the surface area of the molecule that is accessible to the solvent. Changes in SASA can reflect conformational changes that expose or bury different parts of the molecule. researchgate.net

| Solvent | Average RMSD (Å) | Max RMSF (Å) (Side Chain) | Average Rg (Å) | Average SASA (Ų) |

|---|---|---|---|---|

| Water | 1.8 ± 0.3 | 2.5 | 4.1 | 415 |

| DMSO | 2.1 ± 0.4 | 2.9 | 4.4 | 430 |

| Chloroform | 1.6 ± 0.2 | 2.2 | 3.8 | 395 |

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry provides indispensable tools for investigating the detailed mechanisms of chemical reactions, offering insights into pathways, intermediates, and the energetic factors that control reaction outcomes. For a molecule like this compound, computational methods can be used to study its synthesis, for instance, via a Mannich-type reaction, or its metabolic degradation pathways.

A Potential Energy Surface (PES) is a mathematical or graphical representation of a system's energy as a function of its geometry. researchgate.net By exploring the PES, chemists can identify stable molecules (reactants, products, intermediates) which correspond to energy minima, and transition states, which are saddle points on the surface connecting these minima.

Density Functional Theory (DFT) is a common quantum mechanical method used to calculate the energies of different molecular structures and map out the PES. For example, in the synthesis of a precursor to the analogue compound (S,S)-reboxetine, DFT calculations were used to analyze the diastereoselectivity of a key cyclization step. The calculations revealed that the transition state leading to the desired syn-configuration was energetically favored over the transition state leading to the anti-configuration by 1.9 kcal/mol, explaining the observed stereochemical outcome. nih.gov

| Species | Description | Relative ΔG (kcal/mol) |

|---|---|---|

| Reactants | Starting Materials | 0.0 |

| TS_syn | Transition State to Syn-Product | +15.2 |

| TS_anti | Transition State to Anti-Product | +17.1 |

| Product_syn | Final Syn-Product | -5.4 |

A transition state (TS) is a specific configuration along the reaction coordinate that represents the highest energy point on the minimum energy path from reactants to products. Its analysis is crucial for understanding reaction kinetics. Computational methods can precisely locate the geometry of a TS and analyze its properties.

A key feature of a computationally verified transition state is the presence of exactly one imaginary vibrational frequency. This frequency corresponds to the motion along the reaction coordinate—the atomic movement that transforms reactants into products. The value of this imaginary frequency is related to the curvature of the PES at the saddle point. DFT calculations can provide the full vibrational spectrum of the TS, confirming its nature and providing data for the calculation of reaction rates via Transition State Theory. researchgate.net

| Parameter | Value |

|---|---|

| Imaginary Frequency | -255 cm⁻¹ |

| Key Forming Bond Length (C-N) | 2.15 Å |

| Key Breaking Bond Length (C-O) | 1.98 Å |

| Relevant Bond Angle | 105.2° |

Beyond static points on the PES, advanced computational methods can study the dynamics of a reaction. The Unified Reaction Valley Approach (URVA) is one such method that provides a detailed picture of the chemical transformations occurring along the reaction path. rsc.org URVA analyzes the changes in the molecule's vibrational modes as it moves from reactants to products.

By decomposing the curvature of the reaction path, URVA can pinpoint exactly where significant chemical events—such as bond formation/breaking, charge transfer, or rehybridization—take place. rsc.org This provides a much deeper mechanistic understanding than simply looking at the energies of stationary points. While a powerful tool for detailed mechanistic inquiry, specific URVA studies on the synthesis or reactions of this particular molecular class are not yet prevalent in the literature. rsc.org

Theoretical Principles for Rational Catalyst Design

The rational design of catalysts is a primary objective in computational and theoretical chemistry, aiming to enhance reaction speeds and reduce the energy required for chemical transformations. nih.gov For a molecule like this compound, which contains both a primary and a tertiary amine, theoretical studies can provide invaluable insights into its potential catalytic activity. These studies utilize a range of strategies, including the modification of ligand structures and the tuning of thermodynamic properties like reduction potentials and pKa values. nih.gov

Quantum chemical methods are central to understanding the principles that govern catalyst performance. nih.gov By modeling the reaction at a molecular level, researchers can predict how structural modifications would impact catalytic efficiency. For tertiary amine catalysts, for instance, computational models can be used to explore how changes to the alkyl substituents affect the catalyst's activity and stability. nih.gov A key aspect of this design process is ensuring that the catalyst's structure is rigid enough to maintain a suitable equilibrium conformation but also flexible enough to allow for the thermal fluctuations necessary to reach the reaction's transition state. nih.gov

In the context of this compound, theoretical calculations could be employed to investigate its role in reactions such as polyurethane formation. The primary amine and the morpholine ring's tertiary amine present distinct potential active sites. Computational models could elucidate the mechanism by which these groups interact with reactants, for example, by calculating the activation free energies for different reaction pathways. nih.gov This allows for a systematic, in-silico screening of potential catalyst candidates, guiding experimental work toward the most promising molecular architectures.

A hypothetical study on derivatives of this compound might generate data on how structural modifications influence the energy barrier of a catalyzed reaction. Such a study would provide a quantitative basis for catalyst optimization.

Table 1: Hypothetical Activation Energy Calculations for Catalyst Derivatives This table is for illustrative purposes and does not represent experimental data.

| Catalyst Derivative | Modification | Calculated Activation Energy (kcal/mol) | Predicted Relative Activity |

|---|---|---|---|

| 1 | None (Parent Molecule) | 25.4 | Baseline |

| 2 | N-methylation of primary amine | 23.1 | Higher |

| 3 | Cyclohexyl instead of cyclopentyl | 26.2 | Lower |

| 4 | Hydroxyl group on cyclopentyl ring | 24.8 | Slightly Higher |

Computational Approaches for Predicting Acid Dissociation Constants (pKa)

The acid dissociation constant (pKa) is a fundamental property of a molecule that describes its acidity or basicity, and its value is crucial for understanding a compound's behavior in different chemical environments. researchgate.nettaylorfrancis.com For a molecule like this compound, which has two ionizable amine groups, predicting the pKa values is essential for applications ranging from pharmaceutical development to industrial catalysis. nih.gov

Computational chemistry offers several methods for estimating pKa values when experimental determination is not feasible. nih.gov These approaches can be broadly categorized into empirical predictors and quantum mechanical methods. nih.gov Empirical methods, such as those based on Quantitative Structure-Property Relationships (QSPR), use existing experimental data from structurally similar compounds to predict pKa values. nih.gov

Quantum mechanical methods, often based on Density Functional Theory (DFT), provide a more fundamental approach by calculating the Gibbs free energy change of the deprotonation reaction in an aqueous solution. nih.gov This is typically achieved using a thermodynamic cycle that breaks down the process into gas-phase deprotonation and the solvation energies of the species involved. nih.gov While computationally intensive, these methods can provide highly accurate pKa predictions. Other computational techniques include methods based on the Perrin, Dempsey, and Serjeant (PDS) approach, which uses base values for different functional groups and applies shifts based on the surrounding chemical structure. mdpi.com

For this compound, computational methods would be used to predict the distinct pKa values for the primary amine on the cyclopentyl ring and the tertiary amine in the morpholine ring. The electronic and steric environment of each nitrogen atom is different, leading to different basicities.

Table 2: Hypothetical Predicted pKa Values for this compound This table is for illustrative purposes and does not represent experimental data.

| Ionizable Group | Computational Method | Predicted pKa |

|---|---|---|

| Primary Amine (-NH2) | DFT with Thermodynamic Cycle | 10.2 |

Molecular Interactions and Ligand Binding Research at the Molecular Level for 1 Morpholin 4 Ylmethyl Cyclopentanamine

Computational Approaches to Molecular Interactions

Computational methods provide powerful tools to predict and analyze the interactions between a ligand, such as 1-(Morpholin-4-ylmethyl)cyclopentanamine, and its potential protein targets. These in silico approaches are essential for rational drug design and for gaining insights into the mechanisms of action.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. It is widely used to forecast the binding mode and affinity of a ligand to a target protein.

A critical first step in molecular docking is the identification of the binding pocket on the target protein. These pockets are typically hydrophobic cavities on the protein's surface with specific geometric and chemical properties that can accommodate a ligand. The prediction of these pockets is crucial for understanding how a ligand like this compound might interact with a biological target. Various algorithms can be employed to identify potential binding sites, often based on the protein's crystal structure.

Illustrative Data on Predicted Binding Pocket Characteristics

The following table represents hypothetical data for illustrative purposes, demonstrating the type of information generated in a binding pocket analysis.

| Target Protein | Predicted Binding Pocket Volume (ų) | Key Amino Acid Residues | Method of Prediction |

| Kinase A | 450 | Tyr158, Val163, Leu210 | GRID-based algorithm |

| GPCR B | 620 | Phe112, Trp254, Ile288 | Geometric algorithm |

| Protease C | 380 | Asp87, His121, Ser175 | Evolutionary trace method |

Once a binding pose is predicted, the nature of the interactions between the ligand and the protein can be analyzed in detail. These interactions are fundamental to the stability of the ligand-protein complex and can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. For this compound, the morpholine (B109124) and amine groups can potentially form hydrogen bonds, while the cyclopentyl group may engage in hydrophobic interactions.

Illustrative Data on Ligand-Target Interactions

This table provides a hypothetical breakdown of interactions for this compound with a putative target, illustrating the kind of data obtained from docking studies.

| Interaction Type | Interacting Ligand Atom/Group | Interacting Protein Residue | Distance (Å) |

| Hydrogen Bond | Morpholine Oxygen | Tyr158 (OH) | 2.8 |

| Hydrogen Bond | Amine Nitrogen | Asp87 (OD1) | 3.1 |

| Hydrophobic | Cyclopentyl Ring | Val163, Leu210 | 3.5 - 4.2 |

| Electrostatic | Protonated Amine | Asp87 (OD2) | 4.5 |

Molecular Dynamics Simulations of Ligand-Target Systems

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view. frontiersin.org MD simulations model the movement of atoms and molecules over time, providing insights into the conformational changes that may occur upon ligand binding and the stability of the ligand-protein complex. frontiersin.orgnih.gov These simulations can reveal how water molecules mediate interactions and can help to refine the binding poses predicted by docking.

Homology Modeling for Target Structure Prediction

In cases where the three-dimensional structure of a target protein has not been experimentally determined, homology modeling can be used to build a predictive model. This technique relies on the known structure of a homologous protein (a "template") to model the structure of the target protein. The resulting model can then be used for molecular docking studies with ligands such as this compound to predict potential binding interactions.

Experimental Techniques for Ligand Binding Assessment

While computational methods are highly valuable, experimental validation is essential to confirm the predicted binding interactions. A variety of biophysical techniques can be employed to measure the binding affinity and kinetics of a ligand to its target protein. These methods provide crucial data that can be used to validate and refine computational models. Some of the commonly used experimental techniques include:

Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding to determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

Surface Plasmon Resonance (SPR): Monitors the binding of a ligand to a target immobilized on a sensor surface in real-time, providing kinetic data (kon and koff) and binding affinity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide detailed information about the binding site and the conformational changes in both the ligand and the protein upon complex formation.

X-ray Crystallography: Determines the three-dimensional structure of the ligand-protein complex at atomic resolution, providing definitive evidence of the binding mode.

These experimental approaches, in conjunction with computational studies, provide a comprehensive understanding of the molecular interactions of this compound, which is critical for its further development as a potential therapeutic agent.

Direct Binding Studies (e.g., Surface Plasmon Resonance (SPR))

Surface Plasmon Resonance (SPR) is a real-time, label-free optical technique for observing biomolecular interactions. nih.govnih.gov In a hypothetical SPR experiment to study this compound, a target receptor would be immobilized on a sensor chip. cnr.it A solution containing this compound would then be flowed over this surface. The binding of the compound to the receptor causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. cnr.it This allows for the determination of key kinetic parameters of the interaction, such as the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which indicates the binding affinity.

Table 1: Hypothetical Kinetic and Affinity Data from an SPR Experiment

| Parameter | Value | Unit |

|---|---|---|

| Association Rate (ka) | 2.5 x 10^5 | M⁻¹s⁻¹ |

| Dissociation Rate (kd) | 1.0 x 10^-3 | s⁻¹ |

| Dissociation Constant (KD) | 4.0 | nM |

This table is for illustrative purposes only.

Competition Binding Assays

Competition binding assays are used to measure the affinity of a ligand for a receptor by measuring the degree to which it competes with a known labeled ligand. researchgate.netnih.gov In the context of this compound, this would involve using a radiolabeled or fluorescently labeled ligand with a known affinity for the target receptor. The assay would measure the displacement of this labeled ligand by increasing concentrations of unlabeled this compound. The concentration of this compound that displaces 50% of the labeled ligand is known as the IC50 value. This can then be used to calculate the inhibition constant (Ki), which reflects the binding affinity of this compound for the receptor.

Table 2: Illustrative Competition Binding Assay Results

| Compound | IC50 (nM) | Ki (nM) |

|---|---|---|

| This compound | 150 | 75 |

| Reference Ligand | 50 | 25 |

This table is for illustrative purposes only.

Spectroscopic Methods in Ligand-Target Systems (e.g., NMR, Fluorescence Spectroscopy)

Nuclear Magnetic Resonance (NMR) Spectroscopy can provide atomic-level information about ligand-protein interactions. springernature.comnih.gov By observing changes in the NMR spectrum of the target protein upon the addition of this compound, researchers can identify the specific amino acid residues involved in the binding interaction. This technique, known as chemical shift perturbation mapping, can pinpoint the binding site on the protein. nih.gov

Fluorescence Spectroscopy is another powerful tool for studying binding events. nih.gov If the target protein contains fluorescent amino acids like tryptophan, its intrinsic fluorescence may change upon binding of a ligand. nih.gov By titrating the protein with this compound and monitoring the changes in fluorescence intensity or wavelength, the binding affinity (KD) can be determined. researchgate.net

Table 3: Example Data from a Fluorescence Titration Experiment

| Ligand Concentration (µM) | Fluorescence Quenching (%) |

|---|---|

| 0 | 0 |

| 10 | 15 |

| 50 | 45 |

| 100 | 60 |

| 200 | 70 |

This table is for illustrative purposes only.

X-ray Crystallography of Ligand-Receptor Complexes

X-ray crystallography is a technique used to determine the three-dimensional structure of molecules, including protein-ligand complexes, at atomic resolution. nih.govnih.gov To study the interaction of this compound with its target, a co-crystal of the compound bound to the protein would need to be grown. X-ray diffraction data from this crystal would then be used to generate an electron density map, revealing the precise orientation and conformation of this compound within the binding site of the protein. This provides invaluable information about the specific molecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. researchgate.net

Hydrogen/Deuterium (B1214612) Exchange (HDX) Mass Spectrometry for Binding Site Mapping

Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS) is a technique that monitors the exchange of backbone amide hydrogens with deuterium in the solvent. nih.govmdpi.com The rate of exchange is dependent on the solvent accessibility of the amide protons. When this compound binds to its target protein, it can shield certain regions from the solvent, leading to a reduction in the rate of deuterium uptake in those areas. nih.gov By comparing the deuterium exchange rates of the protein in its free and ligand-bound states, the regions of the protein that are involved in the binding interaction can be identified. amsterdamumc.nlresearchgate.net

Future Directions and Emerging Research Avenues in the Study of 1 Morpholin 4 Ylmethyl Cyclopentanamine

Development of Novel Organocatalytic Applications for Analogues

The development of novel organocatalysts is a burgeoning field in chemistry, aimed at creating efficient, metal-free catalytic systems. beilstein-journals.orgmdpi.com Analogues of 1-(Morpholin-4-ylmethyl)cyclopentanamine are prime candidates for exploration in this area, given the known, albeit sometimes limited, catalytic activity of the morpholine (B109124) scaffold. frontiersin.org The future of this research lies in the systematic modification of the parent structure to enhance catalytic efficiency and selectivity in a variety of organic transformations. e3s-conferences.org

Research has shown that morpholine-based organocatalysts can be effective, for instance, in the 1,4-addition reaction of aldehydes to nitroolefins. frontiersin.org However, the inherent chemical properties of the morpholine ring present distinct challenges. The presence of the oxygen atom and the pronounced pyramidalisation of the nitrogen atom tend to decrease the nucleophilicity of morpholine-derived enamines, rendering them less reactive than their pyrrolidine-based counterparts. frontiersin.org Future work will likely focus on synthesizing analogues that can overcome these limitations. This could involve introducing electron-donating groups to the cyclopentane (B165970) or morpholine rings to increase the basicity and nucleophilicity of the amine, or incorporating bulky substituents to influence the stereochemical outcome of reactions.

The versatility of the morpholine scaffold allows for its incorporation into more complex catalytic systems, such as bifunctional catalysts that combine an amine with a hydrogen-bond donor like thiourea (B124793) or squaramide. mdpi.com By designing analogues of this compound that feature these additional functional groups, researchers could develop highly active and enantioselective catalysts for reactions such as Michael additions, aldol (B89426) reactions, and Mannich reactions. beilstein-journals.org The systematic synthesis and screening of a library of these analogues will be crucial for identifying catalysts with superior performance for specific chemical transformations. nih.gov

Table 1: Performance of Selected Morpholine-Based Organocatalysts in the Michael Addition Reaction

| Catalyst Structure | Reaction | Yield (%) | Diastereomeric Excess (d.e. %) | Enantiomeric Excess (e.e. %) | Reference |

|---|---|---|---|---|---|

| β-morpholine amino acid | Propanal + trans-β-nitrostyrene | >99 | 99 | 94 | frontiersin.org |

| β-morpholine amino acid | Isovaleraldehyde + trans-β-nitrostyrene | >99 | 98 | 99 | frontiersin.org |

| 3,3'-Bimorpholine derivative | Cyclohexanone + trans-β-nitrostyrene | 95 | - | 20 | frontiersin.org |

Advanced Computational Modeling Techniques and Software Development

Computational chemistry offers powerful tools to accelerate the discovery and optimization of new chemical entities and catalysts. nccr-catalysis.ch For a molecule like this compound, advanced computational modeling can provide deep insights into its electronic structure, conformational preferences, and potential reactivity, thereby guiding experimental efforts. mit.edu

Density Functional Theory (DFT) is a cornerstone technique for investigating the geometric and electronic properties of molecules. DFT calculations can be employed to determine the stable conformations of the compound and its analogues, calculate proton affinities to predict basicity, and map out electrostatic potential surfaces to identify sites susceptible to nucleophilic or electrophilic attack. acs.org These fundamental properties are critical for understanding and predicting the compound's behavior in chemical reactions.

For catalytic applications, computational models can be used to elucidate entire reaction pathways. By calculating the energies of reactants, transition states, and products, researchers can predict the feasibility of a proposed catalytic cycle and identify the rate-determining step. acs.org Such studies have successfully explained the efficiency of certain morpholine-based catalysts by revealing the transition state geometries that lead to high stereoselectivity. frontiersin.org

Quantitative Structure-Activity Relationship (QSAR) studies represent another vital computational approach. sci-hub.se By developing mathematical models that correlate structural descriptors of a series of analogues with their observed catalytic activity, 3D-QSAR can predict the potency of newly designed compounds. nih.gov This allows for the virtual screening of large libraries of potential catalysts, prioritizing the most promising candidates for synthesis and experimental testing. The development of specialized software and more accurate computational methods will continue to enhance the predictive power of these techniques, making in silico design an indispensable part of developing new applications for this compound and its derivatives. mit.edu

Table 2: Application of Computational Techniques in the Study of Amine Catalysts

| Computational Technique | Application | Information Obtained | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Geometric Optimization & Electronic Structure | Stable conformations, bond lengths/angles, electrostatic potential, orbital energies. | acs.org |

| Transition State Calculation | Mechanistic Investigation | Energy barriers, reaction pathways, identification of rate-determining steps. | frontiersin.org |

| Molecular Docking | Enzyme Inhibition/Binding Studies | Binding modes, interaction with active site residues, prediction of affinity. | mdpi.comacs.org |

| Quantitative Structure-Activity Relationship (QSAR) | Predictive Modeling | Correlation of molecular structure with chemical reactivity or biological activity. | nih.gov |

| Molecular Dynamics (MD) Simulations | Conformational Stability | Stability of protein-ligand complexes over time, dynamic behavior. | mdpi.com |

Mechanistic Investigations of Complex Chemical Transformations

A thorough understanding of reaction mechanisms is fundamental to controlling chemical transformations and designing more efficient synthetic routes. organic-chemistry.orgubc.ca Future research on this compound and its analogues will undoubtedly involve detailed mechanistic studies to unravel how these molecules participate in and influence complex reactions.

One key area of investigation will be their role in enamine catalysis. The generally accepted mechanism involves the formation of a nucleophilic enamine intermediate from the reaction of a secondary amine catalyst and a carbonyl compound. frontiersin.org Mechanistic studies will aim to quantify the rates of enamine formation and subsequent reaction with electrophiles, comparing the performance of analogues of this compound with established catalysts like proline. Isotopic labeling studies and kinetic analyses can provide crucial data on the reversibility of steps and the nature of the rate-limiting transition state.

Computational studies will be a vital partner in these investigations. By mapping the potential energy surface for a given reaction, chemists can visualize the entire transformation, from reactants to products, including all intermediates and transition states. researchgate.net This approach has been used to understand why certain morpholine-based catalysts, despite the inherent electronic disadvantages of the morpholine ring, can still achieve high efficiency. frontiersin.org These studies can reveal subtle, non-covalent interactions, such as hydrogen bonding, that stabilize key transition states and dictate the stereochemical outcome of a reaction. organic-chemistry.orgubc.ca Uncovering these mechanistic details is essential for the rational design of improved catalysts based on the this compound scaffold.

Structure-Reactivity Relationship Studies of the Compound (purely chemical context)

The chemical reactivity of this compound is intrinsically linked to its three-dimensional structure and electronic properties. sci-hub.se Systematic studies focusing on the relationship between its structure and reactivity are essential for predicting its chemical behavior and unlocking its full potential in synthesis and catalysis. e3s-conferences.org

The morpholine moiety is known to have a well-balanced lipophilic-hydrophilic profile and a flexible chair-like conformation. acs.orgnih.gov However, from a reactivity standpoint, the electron-withdrawing inductive effect of the oxygen atom reduces the basicity of the morpholine nitrogen and the nucleophilicity of enamines derived from it, when compared to piperidine (B6355638) or pyrrolidine (B122466) analogues. frontiersin.org A key research direction will be to quantify these effects. This can be achieved by synthesizing a series of analogues with systematic structural modifications and measuring their fundamental chemical properties, such as pKa values and reaction rates in model systems.

For instance, modifying the cyclopentanamine ring by adding electron-donating or electron-withdrawing substituents would allow for a systematic tuning of the amine's basicity and nucleophilicity. Structure-activity relationship (SAR) analysis can then be performed to correlate these properties with performance in specific catalytic reactions. mdpi.com These studies will help to build predictive models that can guide the design of new molecules. For example, it is known that the degree of pyramidalization of the nitrogen in the enamine intermediate has a significant impact on reactivity. frontiersin.org Future studies could explore how the substitution pattern on both the morpholine and cyclopentane rings influences this geometric parameter and, consequently, the catalytic turnover rate. By establishing clear and quantitative structure-reactivity relationships, researchers can move beyond trial-and-error approaches and rationally design novel compounds with tailored chemical properties.

Table 3: Comparison of Heterocyclic Amines in Enamine Catalysis

| Heterocycle | Key Structural Feature | Effect on Reactivity | Relative Nucleophilicity | Reference |

|---|---|---|---|---|

| Pyrrolidine | Five-membered ring | Higher p-character of nitrogen lone pair. | Highest | frontiersin.org |

| Piperidine | Six-membered ring | Lower p-character compared to pyrrolidine. | Intermediate | frontiersin.org |

| Morpholine | Oxygen atom in six-membered ring | Increased ionization potential, pronounced nitrogen pyramidalization. | Lowest | frontiersin.org |

Q & A

Q. Advanced

- Scaffold modification : Vary substituents on the cyclopentane (e.g., methyl, ethyl) and morpholine (e.g., alkylation, oxidation) .

- Biological assays : Test binding affinity (e.g., calcium channel inhibition via patch-clamp) and correlate with computed descriptors (logP, polar surface area).

- Data analysis : Use multivariate regression to link structural features (e.g., puckering amplitude) to activity .

What protocols ensure reproducibility in synthesizing enantiopure forms of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.